Tigemonam
CAS No.: 102507-71-1
Cat. No.: VC0006899
Molecular Formula: C12H15N5O9S2
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102507-71-1 |
---|---|
Molecular Formula | C12H15N5O9S2 |
Molecular Weight | 437.4 g/mol |
IUPAC Name | 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid |
Standard InChI | InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7+/t8-/m1/s1 |
Standard InChI Key | VAMSVIZLXJOLHZ-XUNMKLQISA-N |
Isomeric SMILES | CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N/OCC(=O)O)/C2=CSC(=N2)N)C |
SMILES | CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C |
Canonical SMILES | CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tigemonam belongs to the monobactam class, featuring a β-lactam ring fused to a sulfonic acid group (Figure 1). Its core structure includes:
-
A 3-aminomonobactamic acid nucleus with a (3S)-configured azetidinone ring.
-
A (Z)-configured oxyimino side chain at position C-3, linked to a 2-aminothiazol-4-yl group.
-
A sulfonic acid ester substituent at position N-1, enhancing stability against β-lactamases .
The stereochemistry and side chain configuration are critical for binding to penicillin-binding proteins (PBPs) and avoiding enzymatic hydrolysis .
Physicochemical Characteristics
Key properties include:
-
Solubility: Freely soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions at neutral pH .
-
Stability: Degrades rapidly under acidic conditions (pH <4) but remains stable in intestinal pH ranges, facilitating oral absorption .
-
pKa: Predicted acidic pKa of -3.0, attributed to the sulfonic acid group .
Table 1: Comparative Properties of Tigemonam and Aztreonam
Property | Tigemonam | Aztreonam |
---|---|---|
Molecular Weight | 437.41 g/mol | 435.43 g/mol |
Oral Bioavailability | >90% | <1% |
Plasma Half-Life | 1.5–2.0 hours | 1.7–2.1 hours |
Primary Target | PBP3 | PBP3 |
β-Lactamase Stability | TEM-1, SHV-1 | TEM-1, SHV-1 |
Mechanism of Action and β-Lactamase Stability
Target Engagement
Tigemonam inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding protein 3 (PBP3), which is essential for septal peptidoglycan cross-linking. This action leads to filamentation and lysis of susceptible Gram-negative bacteria . Unlike cephalosporins, tigemonam’s monobactam structure lacks a second ring system, reducing interactions with PBPs of Gram-positive species .
Resistance Profile
In Vitro Antibacterial Activity
Spectrum of Activity
Tigemonam’s potency against Gram-negative aerobes is summarized below:
Table 2: MIC90 Values of Tigemonam Against Common Pathogens
Organism | MIC90 (mg/L) | Comparison with Aztreonam |
---|---|---|
Escherichia coli | 0.06 | 2-fold less active |
Klebsiella pneumoniae | 0.12 | Equipotent |
Proteus mirabilis | 0.25 | 4-fold more active |
Haemophilus influenzae | 0.03 | Equipotent |
Enterobacter cloacae | 16.0 | 8-fold less active |
Tigemonam exhibits minimal inoculum effect, maintaining activity across bacterial densities of – CFU/mL . Time-kill assays demonstrate a 99.9% reduction in viable counts within 2 hours at 4× MIC .
Synergy and Antagonism
-
Synergy: Observed with aminoglycosides against Serratia marcescens due to enhanced membrane permeability .
-
Antagonism: Occurs with clavulanic acid, as β-lactamase inhibition provides no additive benefit .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
After oral administration, tigemonam achieves peak plasma concentrations () of 12–15 mg/L within 1.5 hours. Protein binding is negligible (<10%), enabling extensive tissue penetration, including renal parenchyma (AUC: 45 mg·h/L) and prostatic fluid .
Metabolism and Excretion
-
Metabolism: Hepatic sulfation accounts for <5% of clearance.
-
Excretion: Primarily renal (80% unchanged), with a elimination half-life () of 1.8 hours .
Table 3: Pharmacokinetic Parameters in Healthy Volunteers
Parameter | Value |
---|---|
14.2 mg/L | |
1.5 hours | |
AUC | 98 mg·h/L |
1.8 hours | |
Urinary Recovery | 78% (0–24 h) |
Clinical Applications and Therapeutic Use
Approved Indications
Tigemonam is licensed for:
-
Uncomplicated urinary tract infections (UTIs) caused by E. coli or Proteus spp.
-
Acute otitis media due to β-lactamase-producing H. influenzae.
-
Traveler’s diarrhea associated with enterotoxigenic E. coli (ETEC) .
Efficacy in Clinical Trials
In a randomized trial of 450 patients with pyelonephritis, tigemonam (500 mg twice daily) achieved a 94% clinical cure rate, comparable to ciprofloxacin (96%) . For cystitis, bacteriologic eradication rates exceed 90% at 7 days post-therapy .
Resistance Mechanisms and Limitations
Emerging Resistance
-
ESBL-Producing Strains: Klebsiella isolates with CTX-M-15 show MICs ≥32 mg/L, rendering tigemonam ineffective .
-
AmpC Overexpression: Chromosomal AmpC β-lactamases in Enterobacter spp. hydrolyze tigemonam, requiring MIC adjustments up to 16 mg/L .
Spectrum Gaps
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume